molecular formula C16H14FNO3S B275121 methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B275121
M. Wt: 319.4 g/mol
InChI Key: XJGTYDKKVBSFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or signaling pathways involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its high purity and stability. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for research on methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for specific types of cancer and inflammation. Another direction is to explore its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 2-fluorobenzoic acid with 2-aminobenzothiophene in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been investigated as a fluorescent probe for imaging applications.

properties

Molecular Formula

C16H14FNO3S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H14FNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19)

InChI Key

XJGTYDKKVBSFDR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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